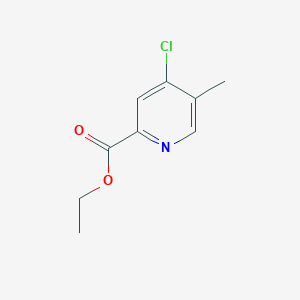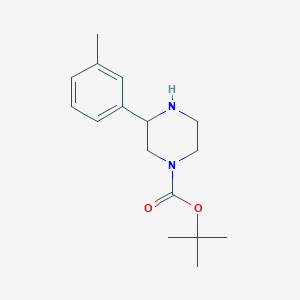
Bis(tridecafluorohexyl)phosphinic acid
Übersicht
Beschreibung
Bis(tridecafluorohexyl)phosphinic acid is a chemical compound with the molecular formula C12HF26O2P. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely studied for their environmental persistence and potential health impacts .
Wissenschaftliche Forschungsanwendungen
Bis(tridecafluorohexyl)phosphinic acid has several scientific research applications:
Polymer Studies: It is used to form polymers when bound to metal ions like cobalt(II), exhibiting unique physical properties such as forming long, thin chains.
Coordination Chemistry: It is studied for its coordination properties and ability to extract metal ions like copper, nickel, and zinc.
Solvent Extraction: It demonstrates superior efficiency in separating nickel(II) from other metal ions, making it valuable in the purification of metal solutions.
Analytical Method Development: It is used in analytical method development and validation for various applications.
Zukünftige Richtungen
The fish metabolism maps for 10 PFAS, including heptadecafluorooctyl(tridecafluorohexyl)phosphinic acid (C6/C8 PFPiA), were compared across multiple species and systems . For PFAS lacking a fish metabolism study, a composite map consisting of all available maps would serve as the best basis for metabolite prediction . This emphasizes the importance and utility of collating metabolism into a searchable database .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(tridecafluorohexyl)phosphinic acid typically involves a Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles. This process enables a straightforward synthesis of monosubstituted phosphinic acids. The reaction conditions often include the use of solvents like toluene and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tridecafluorohexyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of phosphonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products Formed
Wirkmechanismus
The mechanism of action of bis(tridecafluorohexyl)phosphinic acid involves its ability to form strong bonds with metal ions, facilitating their extraction and separation. The molecular targets include metal ions such as cobalt, nickel, and zinc, and the pathways involved are primarily related to coordination chemistry and solvent extraction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(perfluorooctyl)phosphinic acid
- Di(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301)
- Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Uniqueness
Bis(tridecafluorohexyl)phosphinic acid is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
IUPAC Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF26O2P/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34/h(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHVPWOARFMIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6F13)2P(=O)OH, C12HF26O2P | |
| Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00786953 | |
| Record name | Bis(tridecafluorohexyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00786953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40143-77-9 | |
| Record name | Bis(tridecafluorohexyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00786953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)


![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B1375818.png)

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

